molecular formula C10H10Cl2O2 B14031819 2,6-Dichloro-3-(1-methylethoxy)benzaldehyde

2,6-Dichloro-3-(1-methylethoxy)benzaldehyde

Cat. No.: B14031819
M. Wt: 233.09 g/mol
InChI Key: AWBHCTLFWIXBRA-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-(1-methylethoxy)benzaldehyde is an organic compound with the molecular formula C10H10Cl2O2 and a molecular weight of 233.09 g/mol . It is characterized by the presence of two chlorine atoms and an isopropoxy group attached to a benzaldehyde core. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-(1-methylethoxy)benzaldehyde typically involves the chlorination of 3-(1-methylethoxy)benzaldehyde. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions on the benzene ring . Common reagents used in this process include chlorine gas or other chlorinating agents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-(1-methylethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dichloro-3-(1-methylethoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-(1-methylethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to potential biological effects. The chlorine atoms and isopropoxy group may also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-3-(1-methylethoxy)benzaldehyde is unique due to the specific positioning of its chlorine atoms and isopropoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C10H10Cl2O2

Molecular Weight

233.09 g/mol

IUPAC Name

2,6-dichloro-3-propan-2-yloxybenzaldehyde

InChI

InChI=1S/C10H10Cl2O2/c1-6(2)14-9-4-3-8(11)7(5-13)10(9)12/h3-6H,1-2H3

InChI Key

AWBHCTLFWIXBRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=C(C=C1)Cl)C=O)Cl

Origin of Product

United States

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